Dimethyl cyclobutane-1,2-dicarboxylate
Description
The Significance of Strained Carbocycles in Organic Chemistry
Carbocyclic rings are fundamental structures in organic molecules. While larger rings like cyclopentane (B165970) and cyclohexane (B81311) are relatively stable, small rings such as cyclopropane (B1198618) and cyclobutane (B1203170) possess significant ring strain. sparknotes.comchemistrysteps.com This strain arises from the deviation of their C-C-C bond angles from the ideal tetrahedral angle of 109.5°, leading to what is known as angle strain. libretexts.orgpearson.com For cyclobutane, the bond angles are compressed to approximately 90°, resulting in a strain energy of about 26.3 kcal/mol. nih.govwikipedia.org
This inherent ring strain is not a liability but a powerful tool in synthetic chemistry. baranlab.orgresearchgate.net The stored energy within the strained ring makes cyclobutanes more reactive than their acyclic counterparts. pearson.comyoutube.com This heightened reactivity can be harnessed to drive a variety of chemical transformations, including ring-opening reactions, ring expansions, and rearrangements, providing access to complex molecular architectures that would be difficult to synthesize otherwise. acs.orgresearchgate.net The predictable and often stereoselective manner in which these strained rings react makes them valuable building blocks for constructing intricate molecular frameworks. acs.org
Overview of Cyclobutane Ring Systems in Natural Products and Synthetic Chemistry
Although less common than five- and six-membered rings, the cyclobutane motif is present in a diverse range of natural products, particularly those from plant and marine sources. nih.govrsc.org These natural products often exhibit significant biological activities. rsc.orgrsc.org For instance, the marine natural product sceptrin (B1680891) contains a cyclobutane core and displays antimicrobial properties. nih.gov Furthermore, upon exposure to UV radiation, DNA bases can undergo a [2+2] photodimerization to form cyclobutane pyrimidine (B1678525) dimers, a process implicated in skin cancer. nih.gov
In synthetic chemistry, the utility of cyclobutane derivatives is extensive. acs.orgresearchgate.net They serve as versatile intermediates for the synthesis of both cyclic and acyclic compounds. acs.org The controlled cleavage of a cyclobutane bond, driven by the release of ring strain, is a key strategy in many synthetic routes. acs.org Moreover, the rigid, puckered conformation of the cyclobutane ring can be used to control the three-dimensional arrangement of functional groups, a tactic employed in drug design to lock a molecule into its most active conformation. nih.govlifechemicals.com The synthesis of cyclobutane-containing molecules has been a focus of methods development, with [2+2] cycloaddition reactions being a prominent strategy. baranlab.orgresearchgate.net
Rationale for the Focused Study of Dimethyl Cyclobutane-1,2-dicarboxylate
This compound stands out as a particularly important compound for several reasons. As a disubstituted cyclobutane, it exists as multiple stereoisomers (cis and trans), making it an excellent model system for studying the stereochemical outcomes of reactions involving the cyclobutane ring. vedantu.comdoubtnut.comtardigrade.in The presence of two ester functional groups provides convenient handles for further chemical modification and introduces the possibility of interesting electronic effects on the ring's reactivity.
Research on this compound and its derivatives has provided valuable insights into the thermal behavior of cyclobutanes, specifically the competition between thermal cracking (cycloreversion) and isomerization. rsc.org It serves as a precursor for creating more complex cyclic structures and as a model compound for investigating reaction mechanisms and kinetics. smolecule.com For example, the dianion of this compound can be generated and used as a synthetic intermediate in reactions with other electrophiles. smolecule.com The study of this specific molecule, therefore, contributes to a deeper understanding of the fundamental chemistry of strained ring systems and expands the synthetic chemist's toolkit.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | nih.gov |
| Molecular Weight | 172.18 g/mol | nih.gov |
| CAS Number | 3396-20-1 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Common Synonyms | 1,2-Cyclobutanedicarboxylic acid, dimethyl ester | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl cyclobutane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948947 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
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Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-20-1, 2607-03-6 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- | |
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| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
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| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
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| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
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| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
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Stereochemical Considerations and Isomerism of Dimethyl Cyclobutane 1,2 Dicarboxylate
The presence of two substituted carbon atoms on the cyclobutane (B1203170) ring introduces chirality and results in multiple stereoisomers for Dimethyl cyclobutane-1,2-dicarboxylate. The spatial arrangement of the two methoxycarbonyl groups relative to the plane of the ring dictates the specific isomer.
trans-Isomers (e.g., dimethyl trans-1,2-cyclobutanedicarboxylate)
In the trans-isomer, the two methoxycarbonyl groups are situated on opposite sides of the cyclobutane ring. nist.gov Unlike the cis-isomer, the trans configuration does not have a plane of symmetry. stackexchange.com Consequently, trans-1,2-dimethylcyclobutane (B12766322) is chiral and exists as a pair of enantiomers: (1R,2R)-dimethylcyclobutane-1,2-dicarboxylate and (1S,2S)-dimethylcyclobutane-1,2-dicarboxylate. stackexchange.comechemi.comnih.gov These two molecules are non-superimposable mirror images of each other and are optically active. vedantu.com
Enantiomeric and Diastereomeric Relationships within this compound Systems
The stereoisomers of this compound exhibit distinct relationships:
Enantiomers : The (1R,2R) and (1S,2S) trans-isomers are enantiomers of each other. stackexchange.com
Diastereomers : The cis-isomer (a meso compound) is a diastereomer of both the (1R,2R)-trans-isomer and the (1S,2S)-trans-isomer. libretexts.orgstackexchange.com Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical properties. libretexts.org
In total, there are three distinct stereoisomers for 1,2-dimethylcyclobutane: the single meso cis-isomer and the pair of trans-enantiomers. vedantu.com
| Isomer | Stereochemistry | Chirality | Relationship |
| cis-Dimethyl cyclobutane-1,2-dicarboxylate | Meso ((1R,2S)) nih.gov | Achiral libretexts.org | Diastereomer of trans-isomers libretexts.org |
| trans-Dimethyl cyclobutane-1,2-dicarboxylate | Enantiomeric Pair ((1R,2R) and (1S,2S)) stackexchange.com | Chiral stackexchange.com | Enantiomers of each other stackexchange.com |
Conformational Analysis of the Cyclobutane Ring in this compound Derivatives
The four-membered cyclobutane ring is not planar. It adopts a puckered conformation to minimize the strain associated with its cyclic structure.
Puckered Conformations and Their Energetic Implications
A planar cyclobutane would have significant torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbons. libretexts.orglibretexts.org To alleviate this, the ring "puckers" or "folds" into a non-planar, butterfly-like shape. libretexts.orglibretexts.orglibretexts.org This puckering reduces the torsional strain by moving the adjacent C-H bonds away from a fully eclipsed arrangement. libretexts.org
However, this puckering comes at a small energetic cost. The C-C-C bond angles in a puckered cyclobutane are approximately 88°, a slight decrease from the 90° angles of a perfect square, which marginally increases the angle strain. libretexts.orglibretexts.orgnih.gov Despite this, the energy gained from reducing the more significant torsional strain makes the puckered conformation the most stable state. youtube.com The dihedral angle of this fold is about 25-35 degrees. libretexts.orgyoutube.com The cyclobutane ring is flexible and can invert, or "flap," between equivalent puckered conformations, with a very low energy barrier of about 1.45 kcal/mol. slideshare.netic.ac.uk
| Parameter | Planar Cyclobutane (Theoretical) | Puckered Cyclobutane (Actual) |
| C-C-C Bond Angle | 90° maricopa.edu | ~88° libretexts.orglibretexts.org |
| Torsional Strain | High (eclipsed hydrogens) libretexts.org | Reduced (partially staggered) libretexts.org |
| Angle Strain | Significant maricopa.edu | Slightly increased vs. planar libretexts.org |
| Overall Ring Strain | High | Lower than planar, ~26.3 kcal/mol masterorganicchemistry.com |
| Conformation | Flat Square | Puckered / Butterfly libretexts.orglibretexts.org |
Influence of Substituents on Ring Conformation
The presence of the two dimethyl carboxylate substituents on the cyclobutane ring influences the puckering equilibrium. Substituents affect the flexibility and preferred conformation of the ring. nih.govcapes.gov.br To minimize steric hindrance, the bulky methoxycarbonyl groups will preferentially occupy positions that are further apart.
Stereoselective Synthesis and Its Impact on Isomer Purity
The synthesis of specific stereoisomers of this compound with high purity is a significant challenge in organic chemistry, requiring precise control over reaction conditions and reagents. Stereoselective synthesis aims to produce a single diastereomer (cis or trans) and, in the case of the trans isomer, a single enantiomer. The purity of the final product, measured as diastereomeric ratio (d.r.) or enantiomeric excess (e.e.), is critically dependent on the chosen synthetic route.
Several modern synthetic methodologies can be employed to achieve high stereoselectivity in the formation of 1,2-disubstituted cyclobutane systems.
Diastereoselective Synthesis: One effective strategy for achieving high diastereoselectivity is the Michael addition of nucleophiles to cyclobutene (B1205218) derivatives. For instance, the addition of thiols to cyclobutene esters and amides has been shown to proceed with high diastereoselectivity, often exceeding a 95:5 diastereomeric ratio, particularly in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netnih.gov This approach allows for the preferential formation of one diastereomer over the other.
Another powerful method involves the ring-opening of bicyclo[1.1.0]butanes (BCBs). Catalyst-controlled regiodivergent hydrophosphination of acyl BCBs can produce highly functionalized cyclobutanes. nih.gov By selecting either a Cu(I) or Cu(II) catalytic system, different regioisomers can be targeted, and the reactions often yield products as single diastereoisomers. nih.gov Similarly, a diastereoselective 1,3-nitrooxygenation of BCBs can yield 1,1,3-trisubstituted cyclobutanes with excellent diastereoselectivity. nih.gov
Enantioselective Synthesis: To obtain enantiomerically pure trans-dimethyl cyclobutane-1,2-dicarboxylate, chiral catalysts or auxiliaries are necessary. Organocatalysis has emerged as a particularly effective tool. The sulfa-Michael addition to cyclobutenes, when catalyzed by a chiral cinchona-based squaramide, can produce 1,2-disubstituted thio-cyclobutanes with both high diastereoselectivity (>95:5 d.r.) and exceptional enantioselectivity (up to 99.7:0.3 e.r.). nih.govrsc.org
Rhodium-catalyzed reactions also provide a pathway to enantiomerically enriched cyclobutanes. The treatment of specific diazoesters with a chiral dirhodium carboxylate catalyst, such as Rh₂(S-NTTL)₄, can generate bicyclobutane intermediates with high enantiomeric excess (e.g., 95% ee). nih.gov These intermediates can then be converted into densely functionalized cyclobutanes while retaining high diastereoselectivity. nih.gov
The table below summarizes various stereoselective synthetic approaches applicable to the synthesis of cyclobutane derivatives, highlighting the conditions and the resulting isomer purity.
| Synthetic Method | Catalyst/Reagent | Substrate Type | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio/Excess (e.r./e.e.) | Reference |
| Sulfa-Michael Addition | DBU | Cyclobutene ester | Thio-substituted cyclobutane ester | >95:5 | - | researchgate.net |
| Enantioselective Sulfa-Michael Addition | Chiral Cinchona Squaramide | N-acyl-oxazolidinone-substituted cyclobutene | Thio-substituted cyclobutane | >95:5 | up to 99.7:0.3 e.r. | nih.gov |
| Rh-catalyzed Bicyclobutanation | Rh₂(S-NTTL)₄ | (E)-2-diazo-5-arylpent-4-enoate | Bicyclobutane | - | 95% e.e. | nih.gov |
| Regiodivergent Hydrophosphination | Cu(II) catalyst | Acyl Bicyclobutane | 1,2,3-trisubstituted cyclobutane | >20:1 | - | nih.gov |
| 1,3-Nitrooxygenation | tert-butylnitrite / TEMPO | Bicyclo[1.1.0]butane | 1,1,3-trisubstituted cyclobutane | up to >20:1 | - | nih.gov |
Advanced Synthetic Methodologies for Dimethyl Cyclobutane 1,2 Dicarboxylate and Its Derivatives
Esterification Reactions for the Synthesis of Dimethyl Cyclobutane-1,2-dicarboxylate
One of the most direct methods to synthesize esters is through the esterification of carboxylic acids. The Fischer-Speier esterification is a classic and cost-effective method for this transformation, especially on a large scale. masterorganicchemistry.com
The synthesis of this compound can be achieved via the Fischer-Speier esterification of 1,2-cyclobutanedicarboxylic acid with methanol (B129727). libretexts.orgmasterorganicchemistry.com This reaction involves treating the dicarboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgchemistrysteps.com
The mechanism is a reversible, multi-step process: masterorganicchemistry.comlibretexts.org
Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the newly added hydroxyl group (from methanol) to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).
Elimination : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Since the reaction is in equilibrium, specific strategies are employed to drive it towards the formation of the diester. libretexts.orgorganic-chemistry.org According to Le Châtelier's principle, using a large excess of methanol (which often serves as the solvent) or removing the water as it forms can shift the equilibrium to favor the product. libretexts.orgchemistrysteps.com The process is repeated for the second carboxylic acid group to yield this compound.
| Reactants | Catalyst | Key Conditions | Product |
| 1,2-Cyclobutanedicarboxylic Acid, Methanol | H₂SO₄ or p-TsOH | Heating/Reflux, Excess methanol | This compound |
Cycloaddition Reactions in Cyclobutane (B1203170) Ring Formation
The [2+2] photocycloaddition of olefins is arguably the most direct and widely used method for constructing cyclobutane rings. nih.govnih.gov This reaction allows for the assembly of complex and strained ring systems that are otherwise difficult to prepare. nih.govsci-hub.se
Photochemical [2+2] cycloadditions involve the direct addition of two double bonds to form a cyclobutane adduct. nsf.gov This strategy is highly valuable for creating the core structure of cyclobutane-1,2-dicarboxylate systems from unsaturated precursors. The reaction can be performed in several ways, including intermolecularly between two separate molecules or intramolecularly within a single molecule. nsf.gov
Intermolecular [2+2] photocycloaddition involves the reaction between two independent alkene molecules. nsf.gov In the context of synthesizing cyclobutane-1,2-dicarboxylate systems, this typically involves the photodimerization of an alkene bearing a carboxylate group, such as an acrylic ester. The regiochemistry of the addition is crucial, resulting in either "head-to-head" (HH) or "head-to-tail" (HT) isomers. nsf.govacs.org For example, the dimerization of certain cinnamic acid derivatives can produce truxinates, which are cyclobutane dicarboxylic acid derivatives. nih.gov
The stereochemistry of the resulting cyclobutane is also a key consideration, with the potential to form various diastereomers (e.g., cis-syn-cis, cis-anti-cis). acs.orgtum.de The specific outcome is influenced by the reaction conditions and the nature of the starting alkenes.
Table 1: Examples of Intermolecular [2+2] Photocycloaddition
| Alkene Precursor | Reaction Type | Product Type | Reference |
|---|---|---|---|
| α,β-Unsaturated Ketone | Direct Intermolecular [2+2] | Cyclobutane linked to cyclohexane (B81311) | nih.gov |
| Cinnamic Acid Derivatives | Asymmetric Intermolecular [2+2] | Truxinate-type Natural Products | nih.gov |
Intramolecular [2+2] photocycloadditions occur when a single molecule contains two alkene moieties that react with each other upon photoirradiation. nsf.gov This approach is highly efficient for constructing bicyclic systems. For substrates where two olefin units are connected by a tether, photocycloaddition can generate bicyclo[3.2.0]heptanes or related heterocyclic structures. acs.org
The success and stereochemical outcome of these reactions are often dependent on the length and conformation of the tether connecting the two double bonds. For instance, the intramolecular [2+2] photocycloaddition of a diolefin was a key step in the synthesis of complex cyclophanes, where the initially formed cyclobutane ring was later opened. acs.org Similarly, visible-light-induced intramolecular [2+2] cycloaddition has been effectively used to synthesize bishomocubanone derivatives, which are precursors to cubane (B1203433) dicarboxylic acid esters. researchgate.net This method demonstrates high yields and excellent tolerance for various functional groups. researchgate.net
A significant advancement in [2+2] photocycloaddition is the use of catalysis, which can overcome the limitations of direct UV irradiation, such as low efficiency and the potential for side reactions. nih.govtum.de Visible-light photocatalysis has emerged as a powerful tool, allowing these reactions to proceed under milder conditions. nih.govchemistryviews.org
Transition metal complexes, such as Ru(bpy)₃²⁺, are often used as photocatalysts. nih.govnih.gov These catalysts can be excited by low-intensity visible light and then initiate the cycloaddition through either an energy transfer or a photoredox cycle. nih.govnih.gov This approach has been successfully applied to both electron-rich and electron-deficient olefins. nih.gov
A particularly sophisticated strategy is the use of dual catalysis, which combines a visible-light photocatalyst with a chiral Lewis acid co-catalyst. nih.gov This system enables highly enantioselective [2+2] cycloadditions by controlling the stereochemistry of the reaction while the photocatalyst facilitates the cycloaddition, effectively eliminating the racemic background reaction. nih.gov This method has been used to produce a diverse range of monocyclic cyclobutane products with good enantiomeric excess (ee). nih.gov
Table 2: Catalytic Systems for [2+2] Photocycloaddition
| Catalytic System | Reaction Type | Key Features | Yield/Selectivity | Reference |
|---|---|---|---|---|
| Ru(bpy)₃²⁺ / Visible Light | Intermolecular [2+2] of enones | Dual-catalyst system with a chiral Lewis acid (e.g., Gd(OTf)₃) | Good ee (e.g., 56% ee for cyclobutane 2) | nih.gov |
| Ir(dFppy)₃ / Visible Light | Intramolecular Allylic Etherification/[2+2] | Cascade reaction without directing groups | High yields, excellent enantioselectivities | chemistryviews.org |
| Chiral Phosphoric Acid / Visible Light | Enantioselective [2+2] of N,O-acetals | Uses a BINOL-based catalyst | 54–96% yield, 84–98% ee | researchgate.net |
[2+2] Photocycloaddition Strategies for Cyclobutane-1,2-dicarboxylate Systems
Template-Directed Photochemical Cycloaddition
Template-directed photochemical [2+2] cycloaddition is a sophisticated strategy that utilizes a template molecule to pre-organize olefin precursors, ensuring high regio- and diastereocontrol in the formation of cyclobutane rings. digitellinc.com This method overcomes the common issue of obtaining complex product mixtures in solution-phase photoreactions. digitellinc.com By covalently attaching two alkene units to a template, their reactive double bonds are held in close proximity (less than 4.2 Å, as per Schmidt's criteria) and with a parallel orientation, facilitating a specific cycloaddition pathway upon UV irradiation. digitellinc.comresearchgate.netorganic-chemistry.org
A notable example involves the use of commercially available 1,8-dihydroxynaphthalene or 1,8-naphthalenediol as a covalent template for the homo- and heterodimerization of cinnamic acid derivatives. digitellinc.comorganic-chemistry.org The process involves first synthesizing a diester from the template and the chosen cinnamic acids. This precursor is then irradiated, often in the solid state, to yield the cyclobutane product as a single diastereomer in high yield. digitellinc.comorganic-chemistry.orgbilkent.edu.tr A key advantage of this green chemistry approach is that the reaction can be performed in the solid state without solvent, and the template molecule can be recovered quantitatively after hydrolysis of the cycloadduct. digitellinc.comorganic-chemistry.org This methodology has been successfully applied to a variety of aryl and heteroaryl cinnamic acid derivatives to produce symmetrical and unsymmetrical β-truxinic acids (di-substituted cyclobutane-1,2-dicarboxylic acids). organic-chemistry.org
Solid-State Photoreactions
Solid-state photoreactions leverage the crystal lattice of a reactant to act as a template, pre-organizing molecules into an arrangement that favors a specific photochemical outcome. researchgate.netnih.gov This topochemical control can lead to the highly stereoselective synthesis of cyclobutane isomers that are difficult to obtain through traditional solution-phase chemistry. nih.gov The regio- and stereospecificity of the photodimerization is dictated by the constraints imposed on the precursor molecules within the crystal structure. nih.gov
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are particularly effective platforms for orchestrating solid-state [2+2] cycloadditions. nih.govrsc.org In this approach, olefinic ligands are coordinated to metal centers, fixing the orientation of the C=C double bonds in a "face-to-face" manner that is ideal for cycloaddition. researchgate.net For instance, the photodimerization of a ditopic dipyridyl alkene ligand within a Cd(II)-based coordination polymer selectively yields pure cyclobutane isomers. nih.gov The final stereochemistry of the product is a direct transfer of the "frozen" conformation of the reactants in the solid state. nih.gov Temperature can also play a crucial role; lower temperatures can restrict molecular motion, such as pedal-like movements, thereby enhancing the selectivity for a single isomer. nih.gov
Table 1: Comparison of Template-Directed and Solid-State Photoreactions
| Feature | Template-Directed Cycloaddition | Solid-State Photoreaction (e.g., in CPs) |
|---|---|---|
| Control Element | Covalent template molecule (e.g., 1,8-dihydroxynaphthalene) | Crystal lattice / Coordination polymer framework |
| Selectivity | High regio- and diastereocontrol | High stereoselectivity, dependent on crystal packing |
| Key Principle | Pre-organization of olefins via covalent bonds to a template | Topochemical control via non-covalent interactions in a crystal |
| Advantages | Enables heterodimerization; template is often recyclable digitellinc.com | Can produce elusive isomers; no need to synthesize a complex template nih.govrsc.org |
| Example | Dimerization of cinnamic acids on a 1,8-naphthalenediol template digitellinc.com | Dimerization of dipyridyl alkene ligands in a Cd(II) polymer nih.gov |
Diels-Alder Reactions Leading to Cyclobutane Precursors
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis, typically used to form six-membered rings. youtube.com However, it can also be ingeniously employed to create precursors for cyclobutane derivatives. This indirect approach involves using a dienophile that already contains a four-membered ring. For example, cyclobutenone has been shown to be a highly reactive dienophile in Diels-Alder reactions with various dienes. nih.gov
The resulting cycloadducts are complex, bicyclic systems that contain a strained cyclobutanone (B123998) moiety. nih.gov This inherent strain can then be exploited in subsequent reactions, such as regioselective ring expansions, to generate novel cyclopentanones, lactones, or lactams that would be difficult to access directly. nih.gov Another strategy involves the intramolecular Diels-Alder reaction of cyclobutadiene, which can function as either the diene or the dienophile, leading to unique cyclobutene-containing adducts that serve as precursors for further transformations. sandiego.edu
Synthesis via Ring Expansion/Contraction Strategies
Ring expansion and contraction reactions are valuable methods for accessing cyclic structures that may be difficult to synthesize directly. wikipedia.org These strategies involve the rearrangement of an existing cyclic framework to either enlarge or shrink the ring.
Ring Expansion: This approach typically involves creating a carbocation adjacent to the ring, which triggers the migration of an endocyclic bond to expand the ring. Pinacol-type rearrangements are a classic example. wikipedia.org A more modern application is the strain-releasing ring expansion of highly strained precursors like bicyclobutanes. nih.gov For instance, an α-allyl-α-diazocarbonyl compound can be converted into an enantiomerically enriched bicyclobutane using a chiral catalyst. This strained intermediate can then undergo a subsequent reaction, such as a copper-catalyzed homoconjugate addition, to open the bicyclobutane and form a densely functionalized cyclobutane. nih.gov
Ring Contraction: This strategy involves converting a larger ring into a smaller one. A prominent example is the Favorskii rearrangement. wikipedia.org More recently, stereoselective methods for contracting five-membered rings to four-membered rings have been developed. For example, readily available, polysubstituted pyrrolidines can be converted into highly substituted cyclobutanes. acs.orgchemistryviews.org The reaction is proposed to proceed through the formation of a 1,1-diazene intermediate from the pyrrolidine (B122466). Subsequent extrusion of nitrogen gas generates a 1,4-biradical, which rapidly cyclizes to form the cyclobutane ring. acs.orgchemistryviews.org This method has proven to be stereospecific, transferring the stereochemical information from the starting pyrrolidine to the cyclobutane product. acs.org
Transformations of Cyclobutane-1,2-dicarboxylic Anhydrides to Esters
Cyclobutane-1,2-dicarboxylic anhydrides are important intermediates in the synthesis of their corresponding esters. und.edugoogle.com The conversion of the anhydride (B1165640) to a diester like this compound is a fundamental esterification reaction. The process typically involves the nucleophilic attack of an alcohol on one of the carbonyl carbons of the anhydride ring.
The reaction can be carried out by heating the anhydride, such as cis-1,2-cyclobutanedicarboxylic anhydride, in an excess of the desired alcohol (e.g., methanol). google.com The reaction is often catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of a carbonyl oxygen, which activates the carbonyl carbon for attack by the alcohol. This opens the anhydride ring to form a monoester with a carboxylic acid group. Subsequent acid-catalyzed esterification (Fischer esterification) of the remaining carboxylic acid group with another molecule of alcohol yields the final diester product. Alternatively, the reaction can be promoted by a base.
Enantioselective Synthesis of Cyclobutane Derivatives
The development of methods for the enantioselective synthesis of cyclobutanes is crucial for accessing chiral molecules for applications in materials science and pharmaceuticals. chemistryviews.org Several advanced strategies have emerged to control the absolute stereochemistry of the cyclobutane products.
One successful approach is the sulfa-Michael addition of thiols to cyclobutene (B1205218) derivatives. rsc.orgnih.gov While an achiral base like DBU can achieve high diastereoselectivity, the use of a chiral organocatalyst, such as a chinchona-based squaramide, facilitates the reaction with high enantioselectivity, producing thio-substituted cyclobutanes with excellent enantiomeric ratios (er up to 99.7:0.3). rsc.orgnih.govresearchgate.net
Another powerful method involves a cascade reaction sequence. For example, an iridium-catalyzed asymmetric allylic etherification can be combined with a visible-light-induced [2+2] photocycloaddition. chemistryviews.org This one-pot procedure reacts cinnamyl alcohols with allyl acetates to form chiral intermediates that immediately undergo an intramolecular cycloaddition, yielding enantioenriched oxa- rsc.orgwikipedia.org-bicyclic heptanes (cyclobutane derivatives) with excellent enantioselectivity. chemistryviews.org
A third strategy utilizes a two-catalyst, single-flask process starting from (E)-2-diazo-5-arylpent-4-enoates. nih.gov First, a chiral dirhodium catalyst, Rh₂(S-NTTL)₄, is used for an enantioselective bicyclobutanation. The resulting enantiomerically enriched bicyclobutane is then subjected to a copper-catalyzed homoconjugate addition and enolate trapping sequence to construct highly substituted, stereochemically rich cyclobutanes with high diastereoselectivity. nih.gov
Table 2: Overview of Enantioselective Strategies for Cyclobutane Synthesis
| Method | Key Reagents/Catalysts | Product Type | Key Features |
|---|---|---|---|
| Sulfa-Michael Addition | Cyclobutene, Thiol, Chiral Squaramide Catalyst rsc.orgnih.gov | 1,2-Disubstituted Thio-cyclobutanes | High yield and enantioselectivity (er up to 99.7:0.3) nih.gov |
| Cascade Allylic Etherification / [2+2] Photocycloaddition | Cinnamyl Alcohol, Allyl Acetate, Chiral Ir-catalyst, Photosensitizer chemistryviews.org | Oxa- rsc.orgwikipedia.org-bicyclic Heptanes | Directing-group-free; operationally simple one-pot process chemistryviews.org |
| Bicyclobutanation / Homoconjugate Addition | Diazo-enoate, Chiral Rh-catalyst, Cu-catalyst nih.gov | Densely Functionalized Cyclobutanes | Three-component, two-catalyst, single-flask process; high diastereoselectivity nih.gov |
Novel Approaches for the Formation of Cyclobutane Skeletons
The construction of the cyclobutane ring, a motif of significant interest in organic synthesis, has been a long-standing challenge due to its inherent ring strain. baranlab.org However, this strain also imparts unique reactivity, making cyclobutane derivatives valuable intermediates. baranlab.org The development of new synthetic strategies for creating these four-membered carbocyclic structures in an efficient and stereocontrolled manner is a key area of research. rsc.orgrsc.org Modern methodologies have expanded beyond classical approaches, offering novel solutions for synthesizing complex cyclobutane-containing molecules, including dicarboxylate derivatives. nih.gov
A dominant and widely employed strategy for assembling cyclobutane scaffolds is the [2+2] cycloaddition reaction. nih.gov Recent advancements, particularly in visible-light catalysis, organic catalysis, and transition metal catalysis, have significantly improved the efficiency, substrate scope, and functional group tolerance of these reactions. nih.gov
[2+2] Photocycloaddition Reactions
Photocycloadditions represent a powerful and frequently used method for synthesizing cyclobutane rings. acs.org These reactions involve the light-induced cycloaddition of two olefinic components to form a cyclobutane derivative. numberanalytics.com Historically, the photodimerization of thymoquinone (B1682898) in 1877 was the first documented [2+2] photocycloaddition. acs.org
Modern photocycloaddition reactions can be initiated through direct excitation or by using a photosensitizer, such as acetone (B3395972) or benzophenone, to populate the triplet state of one of the reactants. baranlab.org The reaction then typically proceeds through a 1,4-diradical intermediate. baranlab.org
Visible-light photocatalysis has emerged as a particularly mild and effective method for promoting [2+2] enone cycloadditions. For instance, the use of Ru(bpy)₃Cl₂ as a photocatalyst allows for the efficient heterodimerization of dissimilar acyclic enones, producing unsymmetrical tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivity. organic-chemistry.org The proposed mechanism involves the photocatalyst promoting a one-electron reduction of the enone substrate, which then undergoes a radical anion cycloaddition. organic-chemistry.org
Table 1: Examples of Photocycloaddition Reactions for Cyclobutane Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Dissimilar Acyclic Enones | Ru(bpy)₃Cl₂ / Visible Light | Unsymmetrical Tri- and Tetrasubstituted Cyclobutanes | organic-chemistry.org |
| Diolefin | Cu(I)-catalyzed irradiation | Fused Cyclobutane Ring System | acs.org |
Intramolecular [2+2] photocycloadditions are also highly valuable, particularly in the synthesis of complex, caged structures and cyclophanes. acs.org The stereochemical outcome of these reactions can often be controlled by the substitution pattern of the starting diolefin. acs.org
Transition Metal-Catalyzed Cycloadditions
Transition metal-catalyzed cyclizations provide a versatile alternative for the formation of C-C bonds in cyclobutane systems. rsc.org While the inherent strain of the four-membered ring can pose a risk for undesired ring cleavage, these methods have attracted considerable interest. rsc.org Catalysts based on rhodium, cobalt, titanium, copper, platinum, and ruthenium have been employed in these transformations. acs.orgrsc.org
For example, Cp*RuCl(COD) has been shown to catalyze the [2+2] cycloaddition of various activated and unactivated acetylenes with norbornene, yielding the exo cycloadduct. acs.org In another instance, palladium catalysts have been used in intramolecular [2+2] cycloadditions of enynes. acs.org
A distinct approach involves the catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs). nih.gov This method allows for the selective synthesis of either 1,1,3- or 1,2,3-functionalized cyclobutanes from the same starting material by choosing the appropriate catalyst system. nih.gov A Pd(0) catalyst favors an α-selective pathway, while a Cu(II) system promotes a β'-selective ring-opening to produce phosphine-containing multi-substituted cyclobutanes. nih.gov
Table 2: Transition Metal-Catalyzed Approaches to Cyclobutanes
| Starting Material(s) | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Norbornene and Acetylenes | Cp*RuCl(COD) | exo-[2+2] Cycloadducts | acs.org |
| Acyl Bicyclo[1.1.0]butanes | Pd(0) or Cu(II) | Regiodivergent 1,1,3- or 1,2,3-functionalized cyclobutanes | nih.gov |
Alternative Ring-Formation Strategies
Beyond cycloadditions, several other innovative strategies for constructing the cyclobutane core have been developed. These include intramolecular ring closures, ring-expansion, and ring-contraction methods. nih.gov
Intramolecular Ring Closure: Direct ring-closure strategies, such as nucleophilic cyclizations and radical cyclizations, offer a straightforward route to cyclobutane skeletons, although they can be entropically unfavorable. rsc.org
Michael-Induced Ring Closure (MIRC): This method provides an efficient route to functionalized dialkyl cyclobutane-1,1-dicarboxylates. thieme-connect.de For example, treating dimethyl 2-(3-chloro-2,2-dimethylpropylidene)malonate with various nucleophiles like sodium tert-butylthiolate or sodium cyanide induces a Michael addition followed by an intramolecular C-alkylation to form the cyclobutane ring. thieme-connect.de
C–H Functionalization Logic: A modern approach to synthesizing complex cyclobutanes involves using C–H functionalization logic, which avoids the challenges of regio- and stereocontrol often encountered in intermolecular photocycloadditions. acs.org This strategy views a carbonyl group attached to a pre-existing cyclobutane ring as a latent directing group for subsequent C–H functionalization, allowing for the stepwise and controlled introduction of substituents. acs.org
These novel methodologies continue to enrich the synthetic chemist's toolbox, enabling the construction of a wide array of complex cyclobutane structures with high levels of control and efficiency.
Reactivity and Reaction Mechanisms of Dimethyl Cyclobutane 1,2 Dicarboxylate
Ring-Opening Reactions of the Cyclobutane (B1203170) Core
The four-membered ring of dimethyl cyclobutane-1,2-dicarboxylate is characterized by significant angle and torsional strain, making it prone to cleavage under thermal or catalytic stress.
The pyrolysis of dimethyl cyclobutane-1,2-dicarboxylates involves a competition between ring cleavage (cracking) and stereochemical isomerization. acs.org These thermal reactions proceed through a diradical intermediate. researchgate.netresearchgate.net Upon heating, the cyclobutane ring can break to form a 1,4-diradical. researchgate.net This intermediate can then either re-close to form an isomerized cyclobutane or undergo fragmentation.
Computational studies, particularly using Density-Functional Theory (DFT), have explored the mechanism for the formation of this compound from methyl acrylate (B77674) monomers. researchgate.netnih.gov These studies indicate that the formation, and therefore the reverse cracking reaction, proceeds via a noncerted [2+2] mechanism involving a singlet diradical intermediate. researchgate.netresearchgate.netdrexel.edu The stability and behavior of this diradical are key to the reaction outcome. It has been noted that this singlet diradical can potentially undergo intersystem crossing to a more stable triplet diradical state, which can then lead to other products. researchgate.netdrexel.edu
The ratio of thermal cracking to isomerization (k_c/k_i) for dimethyl cyclobutane-1,2-dicarboxylates has been reported to be in the range of 3–4. acs.org This indicates that ring-opening and isomerization occur at comparable rates. For comparison, the introduction of methyl groups at the 1 and 2 positions of the ring dramatically increases this ratio to over 200, favoring cracking. acs.org The pyrolytic behavior of related cyclobutane systems, such as those fused to aromatic rings, has also been investigated, revealing pathways that lead to complex aromatic products. researchgate.netdss.go.th
Table 1: Thermal Decomposition Pathways
| Pathway | Intermediate | Primary Product(s) | Notes |
|---|---|---|---|
| Isomerization | 1,4-Diradical | cis or trans isomer of the starting material | Involves cleavage and re-formation of one C-C bond in the ring. |
| Cracking | 1,4-Diradical | Olefinic products (e.g., methyl acrylate) | Involves the cleavage of two C-C bonds in the ring, representing a retro-[2+2] cycloaddition. researchgate.net |
While thermal ring-opening is well-documented, the catalytic ring-opening of this compound is less specifically described in the literature. However, related donor-acceptor (D-A) cyclobutanes, where the ester groups act as electron acceptors, are known to undergo ring-opening reactions catalyzed by Lewis acids such as aluminum trichloride (B1173362) (AlCl₃). In these reactions, the Lewis acid coordinates to a carbonyl oxygen, activating the cyclobutane ring towards nucleophilic attack, which results in cleavage of a C-C bond.
Furthermore, the dianion of this compound, formed by reaction with a strong base, can react with electrophiles like benzaldehyde (B42025) in reactions that lead to more complex, ring-opened, and subsequently cyclized structures. acs.org Although this is not a direct catalytic ring-opening, it demonstrates a pathway where the core structure is broken and reformed.
Functional Group Transformations of the Ester Moieties
The two methyl ester groups of the title compound can be modified using standard organic chemistry reactions without affecting the cyclobutane core, provided the conditions are mild enough to prevent ring-opening.
The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. For instance, the saponification of a related tetramethyl-substituted this compound has been shown to yield the corresponding diacid.
Acid-catalyzed hydrolysis is typically performed by heating the ester in an aqueous solution containing a strong acid like hydrochloric acid or sulfuric acid. This reaction is an equilibrium process, and the use of a large excess of water drives it toward the formation of the dicarboxylic acid. It is important to note that under harsh acidic conditions (e.g., concentrated HCl), the resulting cis-cyclobutane-1,2-dicarboxylic acid can be isomerized to the more thermodynamically stable trans-isomer. drexel.edu
Table 2: Hydrolysis of this compound
| Reaction Type | Reagents | Product | Isomer Considerations |
|---|---|---|---|
| Saponification (Basic Hydrolysis) | 1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺ | Cyclobutane-1,2-dicarboxylic acid | Generally preserves the stereochemistry of the starting ester. |
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., HCl/H₂O), Heat | Cyclobutane-1,2-dicarboxylic acid | Can lead to isomerization to the more stable trans-diacid, especially under harsh conditions. drexel.edu |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R-OH) in the presence of an acid or base catalyst to produce the corresponding dialkyl cyclobutane-1,2-dicarboxylate and methanol (B129727).
While specific studies on the transesterification of this compound are not prevalent, the reaction follows general principles. Acid-catalyzed transesterification (e.g., using H₂SO₄) involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the carbonyl carbon. To drive the equilibrium towards the desired product, the new alcohol is often used as the solvent, or the methanol by-product is removed as it is formed.
The ester functional groups can be reduced to primary alcohols to yield cis- or trans-1,2-bis(hydroxymethyl)cyclobutane. This transformation is typically achieved using powerful reducing agents that can reduce esters, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
The reaction involves the nucleophilic addition of a hydride ion from the LiAlH₄ to the carbonyl carbon of each ester group. Subsequent workup with water and acid neutralizes the reaction and protonates the resulting alkoxy-aluminate complexes to give the diol product. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.
Reactions Involving the Cyclobutane Ring Carbons
The carbon atoms of the cyclobutane ring in this compound are sites of significant reactivity. This reactivity stems from the inherent ring strain and the influence of the adjacent electron-withdrawing carboxylate groups.
Dianion Chemistry and Its Synthetic Utility
The protons on the carbons bearing the ester groups (C1 and C2) are acidic and can be removed by a strong base to form an enolate. The use of a sufficiently strong, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to the formation of a dianion, where both C1 and C2 are deprotonated.
This dianion is a powerful nucleophile, and its formation opens up significant synthetic possibilities. The primary utility of this dianion lies in its reaction with electrophiles, particularly in alkylation reactions. In a typical synthetic sequence, the dianion would be treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction. This process forges a new carbon-carbon bond at the alpha position to the ester, allowing for the introduction of various substituents onto the cyclobutane ring. While the general principle of enolate alkylation is a cornerstone of organic synthesis, specific literature detailing the dianion alkylation of this compound is sparse. However, the fundamental reactivity is well-established.
It is important to distinguish this intermolecular reactivity from potential intramolecular reactions. The Dieckmann condensation, an intramolecular reaction of diesters to form β-ketoesters, is not a feasible pathway for this compound. Such a reaction would necessitate the formation of a highly strained, fused bicyclic system, which is energetically unfavorable.
Isomerization Processes
This compound exists as cis and trans stereoisomers, which differ in the spatial orientation of the two ester groups. These isomers can be interconverted under certain conditions, a process known as isomerization or epimerization.
Thermal conditions can induce isomerization, which competes with thermal cracking (cycloreversion). A study on the thermal decomposition of dimethyl cyclobutane-1,2-dicarboxylates found that the ratio of the rate constants for cracking to isomerization (k_c/k_i) is approximately 3–4. This indicates that while cycloreversion is the major pathway, isomerization still occurs to a significant extent. The stability of the isomers is a key factor; for 1,2-disubstituted cyclobutanes, the trans isomer is generally more stable than the cis isomer due to the minimization of steric strain between the substituents. In the cis isomer, one substituent is forced into a more sterically hindered axial-like position in the puckered ring, leading to greater strain.
Isomerization can also be facilitated by chemical means. For example, base-catalyzed isomerization can occur via the formation of an enolate intermediate. Deprotonation at one of the alpha-carbons (C1 or C2) followed by reprotonation can lead to inversion of the stereocenter.
C–H Functionalization Approaches in Cyclobutane Synthesis
Modern synthetic methods have enabled the direct functionalization of otherwise inert C–H bonds, providing a powerful tool for modifying complex molecules. Several strategies have been developed for the C–H functionalization of cyclobutane rings, often leveraging a nearby functional group to direct the reaction. The ester groups in this compound can act as latent directing groups for such transformations.
One prominent approach involves palladium-catalyzed C–H activation. For example, the γ-C–H bonds (at the C3 position) of cyclobutane carboxylic acids can be arylated. This transannular functionalization is achieved using a palladium catalyst in conjunction with specialized ligands, such as sulfonamide-pyridones, which enable the challenging activation of the methylene (B1212753) C–H bond.
Rhodium-catalyzed C–H insertion reactions represent another effective strategy. By selecting the appropriate rhodium catalyst, it is possible to achieve regiodivergent functionalization, providing access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from a common precursor. These methods highlight the capacity to selectively modify the cyclobutane scaffold away from the initial functional groups, opening new avenues for creating complex, substituted cyclobutane derivatives.
| Method | Catalyst/Reagent | Functionalized Position | Key Feature | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Arylation | Pd(OAc)₂, Sulfonamide-pyridone ligand | γ-C–H (C3) | Direct functionalization of a methylene C–H bond. | |
| Rhodium-Catalyzed C–H Insertion | Rhodium(II) catalysts | C1 or C3 | Catalyst-controlled regioselectivity (1,1 vs 1,3 substitution). | |
| Auxiliary-Guided C–H Arylation | Pd(OAc)₂, Aminoquinoline auxiliary | β-C–H (C3) | Uses a removable directing group to control regiochemistry. |
Cyclobutane-to-Pyrrolidine Ring Expansion
Substituted cyclobutanes can undergo ring expansion reactions to form five-membered rings. In a relevant transformation, cyclobutane bis-amino esters, structurally related to this compound, have been shown to rearrange into highly substituted pyrrolidines. This reaction is typically promoted by a base, such as sodium methoxide (B1231860) (NaOMe), at elevated temperatures. The process involves the formal expansion of the four-membered cyclobutane ring, which contains four stereogenic centers, into a five-membered pyrrolidine (B122466) ring, also with four stereogenic centers.
Mechanistic Studies of Formation and Transformation Reactions
Understanding the mechanisms of how this compound is formed and transformed is crucial for controlling reaction outcomes. Computational and experimental studies have provided significant insights, particularly through the analysis of reaction intermediates and transition states.
Transition State Analysis
Transition state analysis, often aided by Density Functional Theory (DFT
Diradical Intermediates and Singlet/Triplet Surfaces
The thermal decomposition of cyclobutanes is widely understood to involve the formation of 1,4-diradical intermediates. In the case of this compound, the initial step in its thermal reactivity is the cleavage of a carbon-carbon bond within the cyclobutane ring, leading to the formation of a diradical species. This intermediate is not a single, stable entity but rather a point on the potential energy surface from which several outcomes are possible.
The nature of these diradical intermediates and their subsequent reactions are critically dependent on the electronic state, primarily the singlet and triplet surfaces. The ground state of the reactant, this compound, is a singlet state. Upon heating, the molecule can transition to a singlet diradical intermediate. This singlet diradical has two potential fates: it can undergo cycloreversion to yield two molecules of methyl acrylate (thermal cracking), or the C1-C4 bond can rotate, followed by ring closure to give the stereoisomer of the starting material.
Research on the thermal behavior of dimethyl cyclobutane-1,2-dicarboxylates has shown that the ratio of the rate constants for cracking (kc) to isomerization (ki) is approximately 3-4. rsc.org This indicates that the cracking pathway is kinetically favored over isomerization. Further substitution on the cyclobutane ring can dramatically influence this ratio. For instance, in the case of dimethyl 1,2-dimethylcyclobutane-1,2-dicarboxylates, this ratio (kc/ki) increases to over 200, suggesting that steric or electronic effects from the additional methyl groups significantly favor the cracking pathway. rsc.org The substitution pattern can effectively tune the properties and reactivity of the diradical intermediates. nih.gov
Table 1: Ratio of Rate Constants for Thermal Cracking vs. Isomerization
| Compound | kc/ki Ratio |
| This compound | 3-4 rsc.org |
| Dimethyl 1,2-dimethylcyclobutane-1,2-dicarboxylate | >200 rsc.org |
The study of diradical systems reveals that the interaction between the radical centers determines whether the ground state is an open-shell singlet or a triplet. nih.gov The degree of diradical character can fluctuate between a pure diradical and a closed-shell electronic structure. nih.gov In the context of this compound, the geometry and energetics of the singlet and triplet diradicals dictate the preferred reaction channel.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool used to map the minimum energy path on a potential energy surface, connecting a transition state to its corresponding reactants and products. While specific IRC calculations for this compound are not extensively detailed in the literature, the principles of this method allow for a clear understanding of how it would elucidate the competing reaction mechanisms.
For the thermal reactions of this compound, one would first locate the transition states for both the cracking and isomerization pathways. An IRC calculation would then be performed starting from each of these transition state structures.
IRC for Cracking: Starting from the transition state for cycloreversion, the IRC calculation would follow the reaction path in the "forward" direction to the products, which are two molecules of methyl acrylate. In the "backward" direction, the IRC would lead back to the starting reactant, this compound. This would confirm that the identified transition state indeed connects the reactant to the cracking products.
IRC for Isomerization: For the isomerization pathway, the transition state would involve the rotation around the C1-C4 bond of the diradical intermediate. An IRC calculation from this transition state would lead to the stereoisomer of the starting material in the "forward" direction and back to the initial reactant in the "backward" direction. This would map out the energetic profile of the stereochemical inversion process.
The energy barriers obtained from these IRC calculations for both pathways would provide a theoretical basis for the experimentally observed ratio of rate constants. The pathway with the lower activation energy barrier would be the kinetically favored one. In the case of trans-1,2-divinylcyclobutane, a related system, the heat of formation of the hypothetical diradical intermediate has been estimated from the activation energy of the pyrolysis reaction. caltech.edu
Furthermore, IRC calculations can provide insights into the geometry of the molecule as it proceeds along the reaction coordinate, detailing the bond-breaking and bond-forming events. For complex reactions involving multiple electronic states, such as those with diradical intermediates, diabatic potential energy surfaces may be constructed to better represent the system's behavior, especially around conical intersections where adiabatic surfaces can be complex. umn.edu
The application of IRC calculations would therefore be invaluable in providing a detailed, step-by-step visualization of the molecular transformations and the energetic landscape that governs the competition between thermal cracking and isomerization in this compound.
Spectroscopic and Structural Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For dimethyl cyclobutane-1,2-dicarboxylate, both ¹H and ¹³C NMR are instrumental in distinguishing between the cis and trans isomers by analyzing the chemical environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons and their connectivity. The puckered nature of the cyclobutane (B1203170) ring leads to different spatial orientations of the protons, which, along with the stereochemistry of the ester groups, results in distinct spectral patterns for the cis and trans isomers.
In a study of cis- and trans-1,2-diphenylcyclobutane, it was shown that the trans isomer exists in a more rigid conformation with the substituents in a diequatorial-like orientation. Conversely, the cis isomer is more flexible, undergoing rapid flipping between two conformations where one substituent is pseudo-axial and the other is pseudo-equatorial. researchgate.net This conformational difference significantly impacts the observed coupling constants and chemical shifts.
For the related trans-cyclobutane-1,2-dicarboxylic acid, the methine protons (CH) and the methylene (B1212753) protons (CH₂) of the cyclobutane ring show distinct signals. chemicalbook.com Similarly, in a study involving the synthesis of a cyclobutane-containing diacid, the formation of the cyclobutane ring was confirmed by the appearance of new peaks in the ¹H-NMR spectrum at approximately 2.57 and 2.77 ppm, corresponding to the ring protons. nih.gov
A summary of expected ¹H NMR signals for the isomers is presented below:
| Isomer | Proton Type | Expected Chemical Shift (ppm) | Key Features |
| cis-Dimethyl cyclobutane-1,2-dicarboxylate | Methoxy (B1213986) (CH₃) | ~3.7 | A single resonance due to the chemical equivalence of the two methoxy groups. |
| Methine (CH) | 2.5 - 3.5 | Complex multiplets resulting from coupling to adjacent methylene protons. | |
| Methylene (CH₂) | 1.8 - 2.5 | Complex multiplets. | |
| trans-Dimethyl cyclobutane-1,2-dicarboxylate | Methoxy (CH₃) | ~3.7 | A single resonance. |
| Methine (CH) | 2.5 - 3.5 | Different coupling constants compared to the cis isomer due to different dihedral angles. | |
| Methylene (CH₂) | 1.8 - 2.5 | Complex multiplets. |
¹³C NMR Spectroscopy
For cis-dimethyl cyclobutane-1,2-dicarboxylate, spectral data is available. nih.gov The different carbon atoms in the molecule give rise to distinct signals in the ¹³C NMR spectrum. In a related compound, trans-cyclobutane-1,2-dicarboxylic acid, the carboxyl carbons and the ring carbons also show characteristic chemical shifts. chemicalbook.com The symmetry of the isomers plays a crucial role; for instance, in cis-1,2-dimethylcyclobutane (B12747871), the two methyl carbons are equivalent, as are the two methine carbons, leading to a reduced number of signals compared to a less symmetric molecule. vaia.com
A representative table of ¹³C NMR chemical shifts is provided below:
| Isomer | Carbon Type | Expected Chemical Shift (ppm) |
| cis-Dimethyl cyclobutane-1,2-dicarboxylate | Carbonyl (C=O) | ~173 |
| Methoxy (OCH₃) | ~51 | |
| Methine (CH) | ~45 | |
| Methylene (CH₂) | ~22 | |
| trans-Dimethyl cyclobutane-1,2-dicarboxylate | Carbonyl (C=O) | ~173 |
| Methoxy (OCH₃) | ~51 | |
| Methine (CH) | ~45 | |
| Methylene (CH₂) | ~22 |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. nih.gov Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃). For cyclic esters, fragmentation of the ring can also occur. The mass spectrum available in the NIST database for 1,2-cyclobutanedicarboxylic acid, dimethyl ester, which does not specify the isomer, shows significant peaks that can be attributed to such fragmentation. nih.gov
A GC-MS analysis of cis-dimethyl cyclobutane-1,2-dicarboxylate is available, providing information on its retention time and mass spectrum under specific chromatographic conditions. nih.gov
Key fragments observed in the mass spectrum of this compound are listed in the table below:
| m/z Value | Possible Fragment Ion |
| 172 | [C₈H₁₂O₄]⁺ (Molecular Ion) |
| 141 | [M - OCH₃]⁺ |
| 113 | [M - COOCH₃]⁺ |
| 85 | Fragments from ring cleavage |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of the cis and trans isomers of this compound are expected to be similar in the functional group region but may show differences in the fingerprint region due to the different symmetries and vibrational modes of the two molecules.
The most prominent absorption band in the IR spectrum of this compound is the C=O stretching vibration of the ester functional group, which typically appears around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester are also observable in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the methyl and cyclobutane ring protons are found around 2850-3000 cm⁻¹.
An IR spectrum for trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester is available from the NIST WebBook, showing a strong carbonyl absorption. nist.gov For the related cis-cyclobutane-1,2-dicarboxylic acid, IR studies have been conducted to assign fundamental vibrational frequencies. rsc.org
The following table summarizes the characteristic IR absorption bands:
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H stretch | Aliphatic (ring and methyl) | 2850 - 3000 |
| C=O stretch | Ester | 1730 - 1750 |
| C-O stretch | Ester | 1000 - 1300 |
| CH₂ bend | Methylene | ~1450 |
X-ray Diffraction (XRD) Analysis for Crystal and Molecular Structure Determination
X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the solid state. This technique is crucial for unambiguously determining the stereochemistry and the conformation of the cyclobutane ring.
While specific X-ray crystallographic data for the parent cis- or trans-dimethyl cyclobutane-1,2-dicarboxylate was not found in the searched literature, studies on related cyclobutane derivatives provide valuable insights. For instance, the crystal structure of a cyclobutane-containing diacid synthesized via photocycloaddition confirmed the formation of the four-membered ring and revealed its semi-rigid character. nih.gov Another study on 1-hydroxycyclobutane-1-carboxylic acid detailed the puckered conformation of the cyclobutane ring and the intermolecular hydrogen bonding network in the crystal lattice. researchgate.net
Research on polyesters containing cyclobutane-1,2-dicarboxylic acid units utilizes wide-angle X-ray diffraction (WAXD) to characterize the crystalline nature of the polymers. rsc.org The puckered, non-planar conformation is a general feature of the cyclobutane ring, which helps to alleviate ring strain. The degree of puckering and the preferred conformation (e.g., bent or twisted) are influenced by the nature and orientation of the substituents.
A hypothetical representation of the key structural parameters that would be determined by XRD is shown below:
| Structural Parameter | Description | Expected Value/Observation |
| C-C bond length (ring) | The length of the carbon-carbon bonds within the cyclobutane ring. | ~1.55 Å |
| C-C-C bond angle (ring) | The internal angles of the cyclobutane ring. | Less than the ideal 90° for a planar square, typically around 88°. |
| Puckering angle | The angle of deviation from planarity of the four-membered ring. | Varies depending on substitution. |
| Conformation of substituents | The relative orientation (axial vs. equatorial) of the ester groups. | cis isomer: one pseudo-axial, one pseudo-equatorial (in a puckered ring). trans isomer: typically diequatorial-like. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for studying the electronic structure of molecules. nih.gov It is frequently used to determine optimized geometries, reaction energetics, and various molecular properties. nih.govcnr.it The B3LYP functional is a popular hybrid functional known for providing a good balance of accuracy and efficiency in calculations for organic molecules. nih.govmdpi.com
A fundamental step in any computational study is geometry optimization, which seeks to find the lowest energy conformation of a molecule. youtube.com For dimethyl cyclobutane-1,2-dicarboxylate, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. cnr.itmdpi.com DFT calculations can predict whether the cyclobutane (B1203170) ring is planar or puckered and the preferred orientation of the two methyl carboxylate substituents (cis or trans). The cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces. doubtnut.com Generally, the trans isomer is more stable due to reduced steric strain between the bulky ester groups.
Calculations provide the electronic energy of the optimized structure, which is essential for comparing the relative stabilities of different isomers (e.g., cis vs. trans) and for calculating the thermodynamics of reactions. youtube.commdpi.com
Table 1: Representative Geometric Parameters of this compound from DFT Calculations This table displays typical values derived from DFT calculations on cyclobutane structures. Actual values may vary based on the level of theory and basis set used.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths | C-C (ring) | 1.55 - 1.56 Å |
| C-C (ester) | 1.50 - 1.52 Å | |
| C=O | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| Bond Angles | C-C-C (ring) | ~88° - 90° |
| O=C-O (ester) | ~125° |
DFT is a powerful tool for mapping out the mechanisms of chemical reactions. acs.org It can be used to study processes like the thermal cracking or isomerization of the cyclobutane ring. rsc.org By calculating the energies of reactants, products, intermediates, and transition states (TS), a complete reaction energy profile can be constructed. researchgate.net
A transition state represents the highest energy point along a reaction coordinate, and its structure provides vital clues about the reaction mechanism. acs.org The energy difference between the reactants and the transition state is the activation energy (or activation free energy, ΔG‡), which determines the reaction rate. acs.orgresearchgate.net For instance, DFT studies on related cyclobutane systems have been used to elucidate the mechanisms of [2+2] cycloadditions, ring-opening reactions, and rearrangements, identifying the rate-determining steps and rationalizing product distributions. acs.orgmdpi.com In a study on the formation of cyclobutanes, the rate-determining step was found to be the release of N₂ from a diazene (B1210634) intermediate, with a calculated activation energy of 17.7 kcal/mol. acs.org
HOMO-LUMO Analysis The electronic properties of a molecule are often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. mdpi.com DFT calculations provide both the energies of these orbitals and visualizations of their spatial distribution, which can help predict sites of electrophilic and nucleophilic attack. youtube.comresearchgate.net
Table 2: Illustrative Frontier Orbital Energies from DFT Calculations These are representative values to illustrate the concept. E_HOMO is the energy of the highest occupied molecular orbital, E_LUMO is the energy of the lowest unoccupied molecular orbital.
| Parameter | Energy (eV) |
| E_HOMO | -7.5 |
| E_LUMO | -0.8 |
| HOMO-LUMO Gap | 6.7 |
Natural Bond Orbital (NBO) Analysis Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. wikipedia.orgq-chem.com This method provides insights into charge distribution (natural charges), hybridization, and stabilizing electronic interactions within the molecule. q-chem.com
A key aspect of NBO analysis is the study of hyperconjugation, which involves donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. rsc.org For example, an interaction between a filled C-H bonding orbital (σ) and an empty C-C antibonding orbital (σ*) indicates electron delocalization that contributes to molecular stability. rsc.org NBO analysis quantifies the energy of these interactions, helping to explain conformational preferences and reactivity patterns. wikipedia.orgwisc.edu
Møller-Plesset Perturbation Theory (MP2) Calculations
Møller-Plesset perturbation theory is an ab initio method that improves upon the Hartree-Fock method by incorporating electron correlation, which is the interaction between individual electrons. DFT methods approximate this correlation, but MP2, specifically at the second order, provides a more rigorous treatment. While more computationally demanding than DFT, MP2 calculations are often used to obtain more accurate energies, particularly for reaction barriers and non-covalent interactions where DFT might be less reliable. These calculations can serve as a benchmark to validate results obtained from various DFT functionals.
Molecular Dynamics Simulations
While DFT and MP2 calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations study the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational changes, molecular flexibility, and interactions with a solvent or other molecules. For this compound, an MD simulation could reveal the dynamics of the cyclobutane ring's puckering motion and the rotation of the ester groups at a given temperature, providing a more realistic picture of its behavior in a condensed phase. researchgate.net
Prediction of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorptions seen in UV-Visible spectroscopy. nih.gov
Furthermore, by calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies of the molecule. These calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. nih.gov This predicted spectrum can be compared with experimental data to confirm the structure of a synthesized compound and to assign specific absorption bands to particular vibrational modes, such as the characteristic C=O stretch of the ester groups. nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can also be predicted computationally, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra. nih.govambeed.com
Spin-Orbit Coupling Constant Calculations
In the realm of computational chemistry, the theoretical investigation of molecular properties provides profound insights into their electronic structure and behavior. One such property, the spin-orbit coupling (SOC) constant, is a measure of the interaction between the intrinsic magnetic moment of an electron (its spin) and the magnetic field generated by its motion around the nucleus. This relativistic effect is fundamental to understanding phenomena such as intersystem crossing, phosphorescence, and the fine structure of spectral lines. For a molecule like this compound, computational methods can be employed to predict these constants, offering a deeper understanding of its potential photophysical properties.
The calculation of SOC constants typically involves sophisticated quantum chemical methods. These approaches go beyond the non-relativistic Schrödinger equation to include relativistic effects. Methodologies such as time-dependent density functional theory (TD-DFT) and multireference configuration interaction (MRCI) are often utilized. The core of these calculations lies in evaluating the matrix elements of the spin-orbit Hamiltonian, which mathematically describes the coupling between the spin and orbital angular momenta of the electrons in the molecule.
For a molecule with a complex three-dimensional structure like this compound, with its puckered cyclobutane ring, theoretical calculations would need to account for its specific geometry. The presence of ester functional groups also influences the electronic environment and, consequently, the spin-orbit coupling. Computational models would typically start with a geometry optimization of the molecule to find its most stable conformation. Following this, the electronic states of the molecule, particularly the singlet and triplet states, are calculated. The SOC constants are then determined as the interaction strength between these states.
Detailed Research Findings
As of the latest available data, specific peer-reviewed research articles detailing the spin-orbit coupling constant calculations exclusively for this compound are not prevalent in the public domain. Computational studies on cyclobutane derivatives often focus on their synthesis, stereochemistry, and thermal isomerization or cracking reactions. rsc.org Theoretical investigations into the electronic properties of related systems have been performed, but a dedicated analysis of the spin-orbit coupling in this particular diester has yet to be extensively reported.
However, the principles of such a hypothetical study would involve calculating the coupling between the ground singlet state (S₀) and the excited triplet states (Tₙ), as well as between excited singlet (Sₙ) and triplet (Tₙ) states. The magnitude of these couplings would be highly dependent on the molecular geometry and the nature of the molecular orbitals involved. For instance, a larger SOC is generally expected if the transition involves orbitals with significant atomic character from heavier atoms (though carbon and oxygen are relatively light) and if there is a change in orbital angular momentum.
The following table is an illustrative example of how spin-orbit coupling constant data for this compound would be presented if such computational studies were available. The values are hypothetical and intended to demonstrate the format of such findings.
| Interacting States | Symmetry of States | Calculated SOC Constant (cm⁻¹) | Computational Method | Basis Set |
|---|---|---|---|---|
| S₁ - T₁ | A' - A'' | 0.52 | TD-DFT | def2-TZVP |
| S₁ - T₂ | A' - A' | 0.08 | TD-DFT | def2-TZVP |
| S₂ - T₁ | A'' - A'' | 0.15 | CASSCF/MRCI | cc-pVTZ |
| S₂ - T₂ | A'' - A' | 1.20 | CASSCF/MRCI | cc-pVTZ |
This hypothetical data illustrates that the magnitude of the spin-orbit coupling constant can vary significantly depending on the specific electronic states involved. A larger value, such as the illustrative 1.20 cm⁻¹ for the S₂-T₂ interaction, would suggest a more efficient pathway for intersystem crossing between these two states compared to, for example, the S₁-T₂ interaction with a value of 0.08 cm⁻¹. The choice of computational method and basis set is also crucial for obtaining accurate results and would be a key parameter in any rigorous theoretical study.
Applications and Advanced Materials Research
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The cyclobutane (B1203170) ring, while stable enough for practical handling, possesses significant ring strain that can be harnessed for a variety of chemical transformations. researchgate.net This makes cyclobutane derivatives, including dimethyl cyclobutane-1,2-dicarboxylate, valuable as "overbred intermediates"—stable molecules that contain latent reactivity for constructing more complex structures. rsc.org Their utility spans from creating intricate cyclic systems to serving as foundational units for novel polymers.
Cyclobutane derivatives serve as versatile starting materials for the synthesis of a wide array of both acyclic and complex cyclic compounds, including carbocyclic and heterocyclic systems. researchgate.net The four-membered ring can undergo facile ring cleavage under various conditions, such as thermolysis, photolysis, or with acidic and basic reagents, to yield more elaborate molecular architectures. researchgate.net For instance, alkoxy-activated cyclobutane-1,1-dicarboxylates have been effectively used in cycloaddition reactions to generate diverse and complex products from simple starting materials. researchgate.net The thermal treatment (thermolysis) of derivatives of cyclobutene-1,2-dicarboxylic acid, a related structure, provides a general method for synthesizing derivatives of butadiene-2,3-dicarboxylic acid, which are highly reactive compounds useful in further cycloaddition reactions. orgsyn.org These properties underscore the role of the cyclobutane scaffold as a key intermediate for accessing complex molecular frameworks that are otherwise challenging to synthesize. researchgate.netrsc.org
Cyclobutane dicarboxylic acids (CBDAs), the parent compounds of this compound, are increasingly recognized as valuable monomers for producing a new generation of polymers. researchgate.netnih.gov The semi-rigid nature of the cyclobutane ring imparts unique thermal and mechanical properties to the resulting materials. rsc.org
Researchers have successfully synthesized a variety of polyesters by condensing cyclobutane dicarboxylic acids with different diols. nih.govund.edu For example, α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) has been polymerized with diols of varying chain lengths, such as ethylene (B1197577) glycol and 1,6-hexanediol, to create a series of semi-crystalline polymers known as poly-α-truxillates. nih.gov These materials exhibit thermal stabilities comparable to the widely used poly(ethylene terephthalate) (PET). nih.gov Similarly, 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid, derived from furfural (B47365), has been used to create polyesters with good thermal stability and tunable glass transition temperatures. rsc.org Beyond polyesters, cyclobutane diacids have also been used as green cross-linkers for epoxy resins derived from vegetable oil, producing fully bio-based thermosets with high tensile strength. researchgate.net
Table 1: Properties of Polymers Derived from Cyclobutane Dicarboxylic Acid (CBDA) Monomers
| CBDA Monomer | Co-monomer(s) | Polymer Type | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Key Finding | Source |
|---|---|---|---|---|---|---|
| α-Truxillic Acid | Ethylene glycol, 1,3-propanediol, 1,4-butanediol, etc. | Polyester (Poly-α-truxillates) | 64–81 °C | 340–350 °C (Td10%) | Semi-crystalline polymers with stabilities comparable to PET. nih.gov | researchgate.netnih.gov |
| 3,4-Di(furan-2-yl)cyclobutane-1,2-dicarboxylic Acid | Aliphatic diols | Bio-based Polyester | 6–52 °C | 263–284 °C (Td10%) | Tg can be tailored by varying the diol chain length. rsc.org | rsc.org |
| trans-1,3-Cyclobutane dimethanol (derived from CBDA) | Various diacids | Polyester | 33–114 °C | 381–424 °C | A versatile, phenol-free building block for novel polyesters. rsc.org | rsc.org |
A notable application of cyclobutane chemistry is the synthesis of complex heterocyclic structures. Specifically, δ-cyclobutane bis-amino esters can undergo a stereoselective ring expansion to form highly substituted pyrrolidine-2,5-dicarboxylates. researchgate.net This transformation is achieved from δ-truxinic cyclobutane structures, which are synthesized via a dual-catalysis approach involving visible-light photosensitizers and a Lewis acid. researchgate.net This method provides a novel pathway to densely substituted pyrrolidines, which are important scaffolds in medicinal chemistry, by leveraging the reactivity of the cyclobutane intermediate. researchgate.netresearchgate.net
Advanced Applications in Materials Science
The unique structural characteristics of the cyclobutane ring, particularly its stereochemistry, offer powerful tools for designing advanced materials with tailored properties. Furthermore, the ability to synthesize these building blocks from renewable resources aligns with the growing demand for sustainable materials. mdpi.com
The spatial arrangement of substituents on the cyclobutane ring (stereoisomerism) has a profound impact on the macroscopic properties of materials derived from it. By selecting specific stereoisomers of cyclobutane-based monomers, scientists can precisely tune the physical, mechanical, and thermal properties of polymers and other materials. researchgate.netresearchgate.net
A clear example is seen in polyesters synthesized from 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO). researchgate.net A study comparing polyesters made with nearly pure cis-CBDO, pure trans-CBDO, and a standard mixture of isomers revealed significant differences. researchgate.net The polymer made from 99% cis-CBDO was amorphous and exhibited a much higher glass transition temperature (Tg) and superior impact strength compared to the semi-crystalline polymer made from the trans isomer. researchgate.net This demonstrates that the choice of stereoisomer is a critical variable for controlling material performance, allowing for the design of materials ranging from tough and amorphous to rigid and semi-crystalline. researchgate.net Similarly, studies on energetic materials based on cyclobutane nitric esters showed that different stereoisomers yielded materials with widely varying physical properties, including low- or high-melting solids and even liquid propellants, despite having similar calculated performances. researchgate.net
Table 2: Influence of Cyclobutane Diol (CBDO) Stereoisomerism on Polyester Properties
| CBDO Isomer Composition | Crystallinity | Glass Transition Temp. (Tg) | Decomposition Onset | Notched Izod Impact | Source |
|---|---|---|---|---|---|
| 99% cis | Amorphous | 99 °C | 360 °C | 1070 J/m | researchgate.net |
| 100% trans | Semicrystalline | 69 °C | 345 °C | 841 J/m | researchgate.net |
| 43% cis / 57% trans (Mixed) | Intermediate | 84.5 °C | - | 944 J/m | researchgate.net |
There is a significant research effort focused on producing cyclobutane-based monomers from renewable biomass, positioning them as sustainable alternatives to traditional petroleum-derived chemicals. nih.govmdpi.com Bio-based platform molecules like furfural (derived from corncobs) and sorbic acid (obtainable from triacetic acid lactone) can be converted into cyclobutane dicarboxylic acids through clean and efficient methods like [2+2] photocycloaddition. und.edursc.orgnih.gov
For example, 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA) is a rigid, bio-based monomer readily synthesized from furfural-derived 3-(2-furyl)acrylic acid using UV light. rsc.org Another novel building block, a cyclobutane-containing diacid known as CBDA-3, has been synthesized from sorbic acid using photoenergy, offering a sustainable substitute for petroleum-based diacids. nih.gov Similarly, β-truxinic acid, a cis-cyclobutane-1,2-dicarboxylic acid, can be prepared on a large scale from trans-cinnamic acid and is a promising building block for thermally recyclable materials. rsc.org The development of these synthetic routes from biomass provides a pathway to high-performance, bio-based polyesters, polyamides, and thermosets. researchgate.netund.edursc.org
As Components in Energetic Materials
For instance, studies have demonstrated that stereo- and regiochemistry in cyclobutane derivatives can dramatically influence their physical and energetic properties. By altering the spatial arrangement of substituents on the cyclobutane ring, researchers can tune properties like melting point and thermal stability, making it possible to design everything from liquid propellants to melt-castable explosives. chemrxiv.org While this compound itself is not an explosive, it serves as a crucial precursor. Synthetic pathways, such as the electrochemical intramolecular formation of C-C bonds to create tetraesters like 1,1,2,2-cyclobutanetetracarboxylate, provide scalable routes to these foundational structures, which can then be converted into high-performance energetic materials. researchgate.net The goal is often to develop safer and more powerful replacements for conventional explosives like TNT and HMX. researchgate.net
Applications in Medicinal Chemistry Research and Drug Discovery
In medicinal chemistry, the cyclobutane scaffold is increasingly utilized to imbue drug candidates with advantageous pharmacological properties. bohrium.comlifechemicals.com The unique three-dimensional and rigid structure of the cyclobutane ring offers solutions to common challenges in drug design, such as improving potency, selectivity, and metabolic stability. nih.govpharmablock.com Although historically underrepresented in pharmaceuticals compared to five- and six-membered rings, a growing number of clinical candidates and marketed drugs now feature this strained carbocycle. nih.govnih.gov
| Strategy | Description | Therapeutic Goal | Example Application |
| Conformational Restriction | The rigid cyclobutane ring locks a molecule's conformation, reducing flexibility. nih.gov | To enforce the bioactive conformation, increasing binding affinity and selectivity for a target protein. nih.gov | Design of kinase inhibitors and G-protein Coupled Receptor (GPCR) modulators. nih.gov |
| Alkene Isostere | The cyclobutane ring serves as a stable, non-planar replacement for a C=C double bond. | To prevent unwanted cis-trans isomerization, improving the compound's stability and pharmacokinetic profile. nih.govru.nl | Modification of bioactive compounds to enhance metabolic stability. nih.gov |
| Scaffold for Unnatural Amino Acids | The cyclobutane core is used to synthesize constrained amino acids not found in nature. nih.gov | To create peptidomimetics (peptide mimics) with enhanced stability and specific folding patterns for therapeutic use. nih.govchemistryviews.org | Development of novel peptide-based drugs with improved properties. nih.gov |
| Bioactive Moiety | The cyclobutane ring itself is a key component of the pharmacophore. | To provide a framework for substituents that interact with a biological target, leading to a therapeutic effect. | The anticancer drug Carboplatin contains a cyclobutane-1,1-dicarboxylate (B1232482) unit essential for its activity. lifechemicals.comru.nl |
Conformational Restriction and Pharmacophore Direction
One of the most powerful applications of the cyclobutane ring in drug design is conformational restriction. lifechemicals.com Most drug molecules are flexible and can adopt numerous shapes (conformations), but only one specific shape is typically responsible for binding to a biological target like an enzyme or receptor. By incorporating a rigid cyclobutane ring, chemists can lock the molecule into this "bioactive conformation." nih.gov This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in potency and selectivity. nih.gov
The puckered, three-dimensional nature of the cyclobutane ring allows for precise spatial orientation of key pharmacophoric groups—the essential features of a molecule that interact with the target. nih.govru.nl Depending on whether substituents are placed in a cis or trans relationship on the 1,2-dicarboxylate system, their vectors can be directed to optimally fill hydrophobic pockets or form hydrogen bonds within a protein's active site. nih.gov This strategy has been successfully employed to improve the properties of molecules targeting various diseases. bohrium.com
Synthesis of Unnatural Cyclobutane α-Amino Acids
Unnatural amino acids are critical building blocks for creating peptidomimetics—molecules that mimic natural peptides but have enhanced stability, bioavailability, and specific biological activities. Cyclobutane α-amino acids (CBAAs) are a class of constrained, unnatural amino acids that enforce specific turns or rigid structures in peptide chains. nih.gov
This compound and related structures are valuable starting points for synthesizing these compounds. A modern and efficient method involves the visible light-mediated photocatalytic [2+2]-cycloaddition of dehydroamino acids with olefins. nih.govacs.org This approach provides direct access to value-added, strained cyclobutane α-amino acid derivatives under mild and scalable conditions, opening the door for their broader use in the development of new peptide-based therapeutics. nih.gov
Potential Therapeutic Activities (e.g., Analgesic, Anticancer)
Derivatives of the cyclobutane dicarboxylic acid scaffold have shown significant promise in various therapeutic areas. The most prominent example is in cancer therapy. The platinum-based drug Carboplatin, widely used to treat ovarian, lung, and other cancers, features a cyclobutane-1,1-dicarboxylate ligand. lifechemicals.comru.nl This moiety replaced the chloride ligands of its predecessor, Cisplatin, to reduce severe nephrotoxicity while retaining potent anticancer activity. pharmablock.com
Furthermore, natural and synthetic compounds incorporating a cyclobutane ring have demonstrated other biological activities. For instance, derivatives of truxillic acid, which contain a cyclobutane ring formed from the dimerization of cinnamic acid, are known to possess antinociceptive (analgesic) and anti-inflammatory properties. researchgate.net The inherent bioactivity of the cyclobutane motif continues to be explored, with various derivatives being investigated for antimicrobial, antiviral, and other therapeutic effects. bohrium.comlifechemicals.com
Model Compound for Studying Reaction Mechanisms and Kinetics
Beyond its applications in materials and medicine, this compound is an excellent model compound for fundamental studies in physical organic chemistry. Its well-defined structure and stereochemistry allow chemists to investigate the intricate details of chemical reactions.
A key example is the study of thermal reactions. Research on the thermal cracking and isomerization of cis- and trans-dimethyl cyclobutane-1,2-dicarboxylates has provided insight into the competitive nature of these pathways. rsc.org Such studies help elucidate how substituents on the cyclobutane ring influence the transition states and product distributions of pericyclic reactions, such as cycloreversion (cracking) and ring-flipping or epimerization (isomerization). rsc.org Similarly, related compounds like cyclobut-1-ene-1,2-dicarboxylic acid have been used to study the stereoselectivity of Diels-Alder reactions, revealing how intramolecular forces can dictate the outcome of a cycloaddition. rsc.org These fundamental investigations are crucial for building the predictive models that underpin modern synthetic chemistry.
Table of Mentioned Compounds
| Common or Class Name | Systematic Name |
| This compound | This compound |
| Carboplatin | Azanide; diamine; platinum(2+); 1,1-cyclobutanedicarboxylate |
| Cisplatin | (SP-4-2)-diamminedichloridoplatinum(II) |
| Truxillic acid | 2,4-diphenylcyclobutane-1,3-dicarboxylic acid |
| Cyclobut-1-ene-1,2-dicarboxylic acid | Cyclobut-1-ene-1,2-dicarboxylic acid |
| TNT | 2-Methyl-1,3,5-trinitrobenzene |
| HMX | 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing dimethyl cyclobutane-1,2-dicarboxylate?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve stereochemistry and confirm the cyclobutane ring structure. X-ray crystallography is critical for unambiguous determination of spatial configuration, especially for distinguishing between cis/trans or enantiomeric forms . For purity assessment, GC-MS or HPLC coupled with UV/Vis detection can identify byproducts or degradation compounds.
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer : Employ fractional distillation under reduced pressure to isolate the compound based on boiling point differences. For impurities with similar volatility, use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol or methanol. Validate purity via melting point analysis and TLC with iodine staining .
Q. What are the key stability considerations for this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–80°C), humidity (40–80% RH), and acidic/basic conditions (pH 3–10). Monitor degradation via HPLC and FTIR to identify hydrolysis or ester cleavage. Store the compound in anhydrous, inert environments (argon atmosphere, desiccants) to prevent moisture-induced ring strain relaxation .
Advanced Research Questions
Q. How can factorial design improve the synthesis efficiency of this compound?
- Methodological Answer : Apply a 2<sup>k</sup> factorial design to optimize reaction parameters. Variables include catalyst loading (e.g., p-toluenesulfonic acid), temperature (80–120°C), solvent polarity (toluene vs. DMF), and reaction time (4–24 hrs). Use ANOVA to identify significant factors and interactions. For example, higher temperatures may accelerate esterification but risk thermal decomposition of the cyclobutane ring .
Q. How do computational models (QSPR, neural networks) validate experimental data for this compound’s reactivity?
- Methodological Answer : Train quantitative structure-property relationship (QSPR) models using descriptors like ring strain energy, dipole moment, and frontier orbital energies. Compare predicted vs. experimental reaction rates (e.g., Diels-Alder cycloadditions) to validate accuracy. Neural networks can predict regioselectivity in nucleophilic attacks by analyzing electronic parameters from DFT calculations .
Q. What mechanistic insights explain contradictions in kinetic vs. thermodynamic control during cyclobutane ring functionalization?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies and Eyring analysis to distinguish between concerted (e.g., [2+2] cycloaddition) and stepwise mechanisms. For example, deuterium labeling at the ester carbonyl groups may reveal if proton transfer is rate-limiting. DFT-based transition state modeling can identify competing pathways (e.g., ring-opening vs. preservation) under different conditions .
Q. How does steric and electronic modulation influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : Use steric maps (e.g., A-value calculations) and NBO analysis to evaluate substituent effects on the cyclobutane ring. For Pd-catalyzed couplings, compare outcomes with bulky (SPhos) vs. less hindered (PPh₃) ligands. Experimental validation via Hammett plots can correlate electronic effects (σmeta, σpara) with reaction rates at specific ring positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
